Boiling Point and MW Differentiation in ω-Amino Acid Esters
Methyl 7-aminoheptanoate exhibits a boiling point of 211.4 ± 23.0 °C at 760 mmHg, which is 21.0 °C higher than its closest shorter-chain analog methyl 6-aminohexanoate (190.4 ± 23.0 °C at 760 mmHg) . The difference relative to methyl 5-aminopentanoate (168.4 ± 23.0 °C) is 43.0 °C, and versus methyl 4-aminobutanoate (164.8 ± 23.0 °C) is 46.6 °C . This linear increase in boiling point with chain length (ΔBP ≈ 20–23 °C per additional CH₂ unit) provides a predictable distillation fraction for purification and confirms identity via a measurable physicochemical property that is not interchangeable with shorter-chain homologs.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 211.4 ± 23.0 °C (methyl 7-aminoheptanoate, C8H17NO2, MW 159.23) |
| Comparator Or Baseline | Methyl 6-aminohexanoate: 190.4 ± 23.0 °C (C7H15NO2, MW 145.20); Methyl 5-aminopentanoate: 168.4 ± 23.0 °C (C6H13NO2, MW 131.17); Methyl 4-aminobutanoate: 164.8 ± 23.0 °C (C5H11NO2, MW 117.15) |
| Quantified Difference | ΔBP = +21.0 °C vs methyl 6-aminohexanoate; +43.0 °C vs methyl 5-aminopentanoate; +46.6 °C vs methyl 4-aminobutanoate |
| Conditions | Predicted/experimental boiling point at 760 mmHg; data aggregated from ChemSpider and ChemBK entries for free-base forms |
Why This Matters
The +21 °C boiling point increment over the nearest C6 homolog enables distillation-based purification and GC identity confirmation that would fail or require different parameters if the wrong chain-length analog were substituted.
